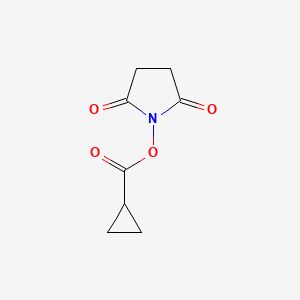

Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester

Overview

Description

Molecular Structure Analysis

The molecular formula of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is C8H9NO4 . The molecular weight is 183.16 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 183.16 g/mol .Scientific Research Applications

Bioactivity and Synthesis

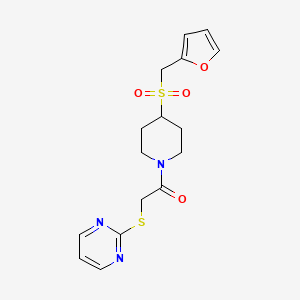

Cyclopropanecarboxylic acid derivatives exhibit significant biological activities, prompting research into their synthesis and applications. For instance, derivatives of cyclopropanecarboxylic acid have been explored for their herbicidal and fungicidal activities (Tian et al., 2009). Another study focused on the synthesis of alpha-cyclopropyl-beta-homoprolines, a type of 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acid, which were prepared via 1,3-dipolar cycloadditions, demonstrating potential for incorporation into peptides (Cordero et al., 2009).

Structural Studies and Chemical Properties

The study of structural properties and interactions of cyclopropanecarboxylic acid derivatives is an active area of research. For instance, the crystal structure of a compound related to cyclopropanecarboxylic acid was analyzed, providing insights into its molecular interactions (Brown et al., 2005).

Pharmaceutical Synthesis

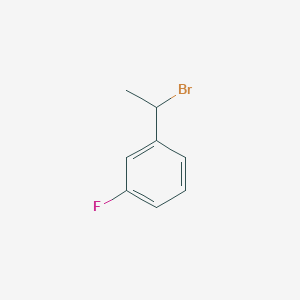

In pharmaceutical research, cyclopropanecarboxylic acid derivatives are utilized in synthesizing various compounds. A study detailed the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a process involving multi-step nucleophilic substitution reactions, indicating the versatility of these compounds in drug synthesis (Zhou et al., 2021).

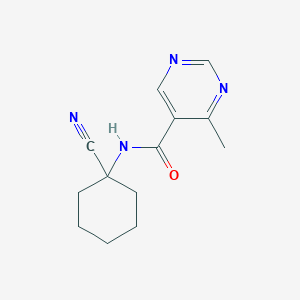

Medicinal Chemistry and Pharmacology

Cyclopropanecarboxylic acid derivatives also play a role in the development of compounds for medicinal chemistry and pharmacology. A synthetic route to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes was developed, underscoring their potential in creating nitrogen-containing polycyclic compounds for pharmaceutical applications (Boichenko et al., 2022).

Mechanism of Action

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is known to be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAFCZYGULLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)